![molecular formula C16H15ClN2O2 B5663915 {1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5663915.png)
{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
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Overview
Description
Synthesis Analysis
Various synthetic routes and methodologies have been explored for compounds similar to "{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol." For instance, the synthesis of related benzimidazole derivatives involves complex processes combining different precursors and conditions, as seen in the synthesis of different benzimidazole metal complexes and derivatives (Zhang et al., 2008), (Taj et al., 2020).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including "{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol," often features complex geometries and interactions. For example, compounds with similar structures demonstrate various dihedral angles and bonding interactions, contributing to their unique chemical behaviors (Flores-Ramos et al., 2013).
Chemical Reactions and Properties
Benzimidazole compounds exhibit a range of chemical reactions and properties. They can engage in various reactions depending on the nature of the substituents and reaction conditions. For instance, some derivatives undergo rearrangement reactions under specific conditions, highlighting the complexity and versatility of these compounds (Azizian et al., 2000).
Physical Properties Analysis
The physical properties of benzimidazole derivatives like "{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol" are influenced by their molecular structure. These properties include melting points, solubility, and crystalline structure, which can be understood through detailed structural analysis and characterization (Domańska & Marciniak, 2007).
Chemical Properties Analysis
The chemical properties of benzimidazole compounds are diverse, depending on their functional groups and molecular framework. These properties are crucial for understanding their reactivity, stability, and potential applications in various fields. For example, the electronic and steric effects significantly influence the reactivity and catalytic behaviors of these compounds (Xiao et al., 2009).
properties
IUPAC Name |
[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-5-7-13(8-6-12)21-10-9-19-15-4-2-1-3-14(15)18-16(19)11-20/h1-8,20H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLJUYSWWBHKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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